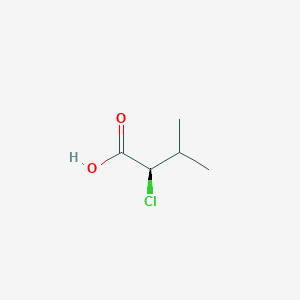

(R)-2-Chloro-3-methylbutyric acid

Description

Significance of Chiral α-Halo Carboxylic Acids as Synthetic Intermediates

The utility of chiral α-halo carboxylic acids stems from their ability to undergo a variety of chemical transformations with a high degree of stereocontrol. The halogen atom, typically chlorine or bromine, serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the α-position, leading to the formation of diverse and complex chiral molecules. wikipedia.org

Furthermore, the carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and alcohols, further expanding their synthetic potential. These compounds are often employed in the synthesis of α-amino acids, α-hydroxy acids, and other biologically active molecules where the stereochemistry at the α-carbon is critical for their function. wikipedia.orgrsc.org

Overview of (R)-2-Chloro-3-methylbutyric Acid's Role in Stereoselective Synthesis

This compound, with its specific (R)-configuration at the α-carbon, is a key player in stereoselective synthesis. This technique aims to produce a single, desired stereoisomer of a chiral product. The use of enantiomerically pure starting materials like this compound is a fundamental strategy in achieving this goal.

Its application is particularly notable in the synthesis of pharmaceuticals and agrochemicals, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. chemimpex.com By utilizing this compound, chemists can ensure the correct stereochemistry is incorporated into the final product, leading to enhanced efficacy and selectivity. chemimpex.com For instance, it serves as a precursor in the synthesis of certain herbicides and compounds targeting metabolic pathways. chemimpex.com

The stereoselective reduction of related compounds is also a significant area of research. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to produce ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a valuable chiral precursor for pharmaceuticals like L-carnitine, highlights the importance of controlling stereochemistry in these systems. nih.gov

Historical Context of Chiral α-Amino Acid Derivatives in Chemical Transformations

The development and use of chiral α-halo carboxylic acids are intrinsically linked to the broader history of chiral α-amino acid chemistry. For over a century, scientists have explored reactions to synthesize and modify amino acids, the fundamental building blocks of proteins. Early landmark discoveries, such as the Strecker amino acid synthesis in 1850, laid the groundwork for understanding the formation of these crucial biomolecules. nih.gov

The realization that biological systems are homochiral—that is, they almost exclusively use one enantiomer of amino acids (L-amino acids) and sugars—spurred significant interest in developing methods for asymmetric synthesis. nih.govacs.org The conversion of readily available chiral amino acids into other valuable chiral building blocks, including α-halo carboxylic acids, became an important synthetic strategy. wikipedia.org This is often achieved through diazotization reactions in the presence of a halide source. wikipedia.org

The study of how chirality is transferred and amplified in chemical reactions has been a central theme, with investigations into prebiotic chemistry and the origins of life's homochirality providing a rich intellectual backdrop. nih.govnih.gov This historical pursuit of understanding and controlling chirality continues to drive innovation in the synthesis of complex molecules, with compounds like this compound representing the culmination of decades of research in stereoselective chemistry.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9ClO2 | nih.gov |

| Molecular Weight | 136.58 g/mol | nih.gov |

| CAS Number | 84918-96-7 | nih.gov |

| Appearance | Colorless, slightly yellow or orange clear liquid | chemimpex.com |

| Density | 1.144 g/mL at 20 °C | chemicalbook.com |

| Boiling Point | 109 °C / 16 mmHg | chemimpex.com |

| Refractive Index | n20D = 1.44 | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-chloro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTJFSPKEIAZAM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574315 | |

| Record name | (2R)-2-Chloro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84918-96-7 | |

| Record name | (2R)-2-Chloro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Chloro-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of R 2 Chloro 3 Methylbutyric Acid

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes (R)-2-Chloro-3-methylbutyric acid an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group polarizes the C-Cl bond, rendering the α-carbon electrophilic.

SN2 Mechanism and Stereochemical Inversion/Retention

Nucleophilic substitution at the α-carbon of this compound and its derivatives typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This single-step process involves the backside attack of a nucleophile on the electrophilic α-carbon, leading to the simultaneous breaking of the carbon-chlorine bond and formation of a new carbon-nucleophile bond.

A hallmark of the SN2 reaction is the inversion of stereochemistry at the chiral center. Consequently, when this compound undergoes an SN2 reaction, the resulting product possesses the opposite (S) configuration. This stereochemical outcome is a direct result of the backside attack, where the incoming nucleophile approaches from the side opposite to the leaving group.

The table below summarizes the key aspects of the SN2 reaction at the α-carbon of this compound.

| Feature | Description |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) |

| Rate Determining Step | Concerted, single step involving both the substrate and the nucleophile. |

| Stereochemistry | Inversion of configuration at the α-carbon. |

| Transition State | A trigonal bipyramidal geometry where the nucleophile and the leaving group are partially bonded to the α-carbon. |

Formation of Azido (B1232118) Derivatives

The displacement of the chloride in α-halo acids by an azide (B81097) ion is a well-established transformation that proceeds via an SN2 mechanism. In the case of this compound, this reaction yields (S)-2-azido-3-methylbutanoic acid. The azide anion acts as the nucleophile, attacking the α-carbon and displacing the chloride leaving group.

This reaction is typically carried out by treating the corresponding ester of this compound with sodium azide. The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous azide salt and the organic substrate. The reaction is stereospecific, resulting in a complete inversion of configuration.

Key parameters for the synthesis of the corresponding azido derivative from a related 2-halo-3-methylbutanoic acid ester are outlined in the following table.

| Parameter | Condition |

| Reactant | 2-chloro- or 2-bromo-3-methylbutanoic acid ester |

| Reagent | Aqueous sodium azide |

| Catalyst | Phase transfer catalyst (e.g., tetrabutylammonium bromide) |

| Solvent | Inert solvent (e.g., ethyl acetate, tetrahydrofuran) |

| Temperature | 20–100 °C (optimal 50–70 °C) |

| Stereochemical Outcome | Inversion of configuration (SN2) |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters, amides, and alcohols, without affecting the chiral center at the α-carbon, provided appropriate reagents are used.

Esterification Reactions

Esterification of this compound can be achieved through various methods, with the Fischer esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

For instance, the esterification of the structurally similar monochloroacetic acid with n-butanol has been studied, providing insights into typical reaction conditions. The optimal conditions for this reaction were found to be a molar ratio of alcohol to acid of 1.3:1, a reaction temperature of 130°C, and a reaction time of 5 hours, leading to a high conversion rate. youtube.com

The general conditions for a Fischer esterification are presented in the table below.

| Parameter | Condition |

| Reactants | Carboxylic acid, Alcohol |

| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) |

| Temperature | Typically elevated (reflux) |

| Equilibrium Control | Excess alcohol or removal of water |

Amidation Reactions

The conversion of this compound to its corresponding amide can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. For example, chloroacetyl chloride, a related α-chloro acid derivative, readily reacts with various amines to form N-substituted 2-chloroacetamides. researchgate.net This type of reaction is generally carried out in the presence of a base to neutralize the HCl generated.

Alternatively, direct amidation of esters with alkali metal amidoboranes offers a facile route to primary and secondary amides at room temperature without the need for a catalyst. nih.gov This method has been shown to be rapid and chemoselective for a variety of esters. nih.gov A general procedure involves reacting the ester with sodium amidoborane in THF. nih.gov

The table below outlines a general procedure for the synthesis of N-aryl 2-chloroacetamides from the corresponding acid chloride.

| Step | Reagents and Conditions |

| 1. Acid Chloride Formation | This compound + Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| 2. Amidation | (R)-2-Chloro-3-methylbutyryl chloride + Amine (e.g., ammonia, primary amine, secondary amine) + Base (e.g., triethylamine, pyridine) |

| Solvent | Anhydrous, non-protic solvent (e.g., THF, DCM) |

Reduction to Corresponding Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (R)-2-chloro-3-methylbutan-1-ol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. masterorganicchemistry.comkhanacademy.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce other carbonyl-containing functional groups. masterorganicchemistry.com

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective for the reduction of carboxylic acids to alcohols. commonorganicchemistry.comharvard.edu These reagents can offer better chemoselectivity compared to LiAlH₄ in some cases. harvard.edu The reduction with borane is typically performed in THF. commonorganicchemistry.comharvard.edu

The following table summarizes the reagents and general conditions for the reduction of carboxylic acids.

| Reagent | Solvent | Workup | Notes |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O) | Aqueous acid or base | Powerful, non-selective reducing agent. masterorganicchemistry.comkhanacademy.org |

| Borane-dimethyl sulfide (BH₃·SMe₂) or Borane-THF (BH₃·THF) | THF | Typically protonolysis (e.g., with water or alcohol) | Can be more chemoselective than LiAlH₄. commonorganicchemistry.comharvard.edu |

Formation of Complex Derivatives and Intermediates

This compound serves as a valuable chiral building block in organic synthesis, enabling the stereoselective construction of more complex molecules. Its reactivity is centered around the two functional groups: the carboxylic acid and the carbon-chlorine bond at the stereogenic center. These sites allow for a variety of chemical transformations, leading to the formation of diverse derivatives and reaction intermediates.

The carboxylic acid moiety can be readily converted into esters and amides through standard acid catalysis or the use of coupling agents. More significantly, the presence of the chlorine atom at the α-position provides a site for nucleophilic substitution, often proceeding with inversion of configuration, which is crucial for controlling the stereochemistry of the final product. This dual reactivity allows for the synthesis of a range of complex derivatives, including heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

One notable application of α-chloro acids is in the synthesis of pyrazinones, a class of heterocyclic compounds with interesting biological activities. While direct studies on this compound for this purpose are not extensively documented in publicly available literature, the general synthetic strategies for 2(1H)-pyrazinones often involve the reaction of α-halo carbonyl compounds with 1,2-diamines. nih.govresearchgate.net In such a reaction, the this compound would first be activated, for instance, by conversion to its corresponding acid chloride or ester. This activated intermediate would then react with a 1,2-diamine. The reaction likely proceeds through an initial nucleophilic acyl substitution, followed by an intramolecular nucleophilic substitution of the chloride by the second amino group to form the heterocyclic ring. The stereochemistry at the C3 position of the resulting pyrazinone would be dictated by the stereochemistry of the starting α-chloro acid.

The formation of other heterocyclic systems, such as azetidinones, has also been explored starting from similar chloro-substituted carboxylic acid derivatives. orientjchem.orgmdpi.com These syntheses typically involve multi-step sequences where the chloro-acid derivative is reacted with an appropriate amine-containing compound, followed by cyclization. orientjchem.orgmdpi.com

Below are tables detailing representative examples of complex derivatives that can be conceptually formed from this compound based on established synthetic methodologies for α-chloro acids.

Table 1: Hypothetical Pyrazinone Derivatives from this compound

| Derivative Name | Reactant 2 | General Reaction Condition | Potential Significance |

| (R)-3-isopropyl-2(1H)-pyrazinone | Ethane-1,2-diamine | Activation of carboxylic acid, then condensation | Core structure in various biologically active molecules |

| (R)-5,6-dimethyl-3-isopropyl-2(1H)-pyrazinone | 2,3-Diaminobutane | Two-step condensation | Building block for more complex pyrazinone natural products |

| (R)-3-isopropyl-5-phenyl-2(1H)-pyrazinone | 1-Phenylethane-1,2-diamine | Multi-step synthesis involving protection/deprotection | Potential pharmacophore in drug discovery |

Table 2: Potential Amide and Ester Derivatives and Their Intermediates

| Derivative/Intermediate | Reagent | Reaction Type | Product Class |

| (R)-2-Chloro-3-methylbutanoyl chloride | Thionyl chloride (SOCl₂) | Acyl chloride formation | Reactive Intermediate |

| Methyl (R)-2-chloro-3-methylbutanoate | Methanol, Acid catalyst | Esterification | Ester Derivative |

| N-Benzyl-(R)-2-chloro-3-methylbutanamide | Benzylamine, Coupling agent | Amidation | Amide Derivative |

| (R)-2-Azido-3-methylbutyric acid | Sodium azide | Nucleophilic Substitution | Intermediate for amino acids |

The versatility of this compound as a chiral synthon makes it a subject of interest for the stereoselective synthesis of a wide array of complex organic molecules. The ability to control the stereochemical outcome at a key carbon center is a significant advantage in the synthesis of enantiomerically pure compounds.

Applications of R 2 Chloro 3 Methylbutyric Acid As a Chiral Building Block in Organic Chemistry

Role in the Synthesis of Enantiopure Compounds

The primary utility of (R)-2-Chloro-3-methylbutyric acid lies in its role as a chiral synthon, a molecule whose inherent chirality is incorporated into a larger, more complex molecule during a synthetic sequence. This allows for the construction of specific stereoisomers of the target compound, which is crucial in fields like pharmaceuticals and agrochemicals where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

The presence of a stereocenter at the C-2 position, coupled with the reactivity of the carboxylic acid and the carbon-chlorine bond, provides multiple avenues for stereoselective transformations. The chlorine atom can be displaced by various nucleophiles with either inversion or retention of configuration, depending on the reaction conditions, while the carboxylic acid group can be readily converted into esters, amides, or other functional groups. This dual reactivity makes it a versatile starting material for introducing chirality into a target molecule.

Precursor for Chiral Auxiliaries and Resolving Agents

While direct applications of this compound as a chiral auxiliary or resolving agent are not extensively documented in readily available literature, its structural framework, derived from a natural amino acid, is archetypal for such reagents. Chiral auxiliaries are compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they are removed. google.com Resolving agents are used to separate a racemic mixture by forming diastereomeric salts that can be separated by physical means like crystallization. wikipedia.org

Given its carboxylic acid functionality, this compound could theoretically be used to resolve racemic amines or alcohols through the formation of diastereomeric salts. The differing solubilities of these salts would allow for their separation. However, more common and readily available chiral acids are typically employed for this purpose. The potential for this compound to be converted into more complex chiral auxiliaries remains an area for further exploration in synthetic methodology.

Utilization in the Preparation of Complex Organic Molecules

The application of this compound extends to the synthesis of complex organic molecules where the introduction of a specific stereocenter is a key synthetic challenge. Its utility as a building block is particularly evident in the construction of molecules containing a chiral α-substituted carboxylic acid moiety.

One of the most significant applications is in the synthesis of pyrethroid insecticides, a class of compounds known for their potent insecticidal activity and low mammalian toxicity. The specific stereochemistry of these molecules is critical for their biological function.

Stereoselective Intermediate in Agrochemical Synthesis

The most prominent and well-documented application of this compound and its derivatives is in the synthesis of pyrethroid insecticides, particularly Fenvalerate and its more active single-isomer counterpart, Esfenvalerate. sigmaaldrich.cn Fenvalerate is a broad-spectrum insecticide used on a variety of crops. sigmaaldrich.cn

Fenvalerate has two stereocenters, leading to four possible stereoisomers. The insecticidal activity resides predominantly in the (S,S) isomer, known as Esfenvalerate. sigmaaldrich.cn The acidic portion of Esfenvalerate is (S)-2-(4-chlorophenyl)-3-methylbutyric acid. The synthesis of this key chiral intermediate can be achieved from precursors structurally related to this compound. The synthetic route involves the introduction of the 4-chlorophenyl group, and the stereochemistry of the final product is dictated by the chiral starting material.

The synthesis of the acid chloride of 2-(4-chlorophenyl)-3-methylbutyric acid is a key step in the industrial production of Fenvalerate. This acid chloride is then reacted with cyano(3-phenoxyphenyl)methanol to form the final ester. chemicalbook.com The demand for the enantiomerically pure Esfenvalerate underscores the importance of chiral building blocks like this compound in providing the necessary stereochemical control for the synthesis of modern agrochemicals.

Table 1: Key Intermediates in Fenvalerate Synthesis

| Compound | Role |

|---|---|

| 2-(4-chlorophenyl)-3-methylbutyric acid | Chiral acid precursor to the active ingredient |

| Thionyl chloride | Reagent for converting the carboxylic acid to the acid chloride |

| 2-(4-chlorophenyl)-3-methylbutyryl chloride | Activated intermediate for esterification |

Contributions to Retrosynthetic Analysis of Chiral Targets

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.org In the retrosynthetic analysis of a complex chiral molecule, the identification of suitable chiral building blocks is a critical step.

For a target molecule like Esfenvalerate, the retrosynthetic disconnection of the ester bond immediately identifies (S)-2-(4-chlorophenyl)-3-methylbutyric acid and cyano(3-phenoxyphenyl)methanol as the two key precursors. Further disconnection of the chiral acid leads back to simpler starting materials, where a molecule with the structural and stereochemical features of this compound would be considered a logical and valuable chiral starting material.

Table 2: Retrosynthetic Disconnection of Esfenvalerate

| Target Molecule | Key Disconnection | Precursors |

|---|---|---|

| Esfenvalerate | Ester bond | (S)-2-(4-chlorophenyl)-3-methylbutyric acid and cyano(3-phenoxyphenyl)methanol |

Theoretical and Computational Chemistry of R 2 Chloro 3 Methylbutyric Acid

Quantum Chemical Studies on Molecular Conformation and Stability

Quantum chemical studies are instrumental in determining the three-dimensional structure and relative stability of different conformers of (R)-2-chloro-3-methylbutyric acid. The molecule possesses rotational freedom around several single bonds, leading to various spatial arrangements known as conformations. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule and identify its most stable conformers.

The stability of a particular conformation is dictated by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. For this compound, the relative orientations of the bulky isopropyl group, the chlorine atom, and the carboxylic acid group are critical. By performing geometry optimization calculations, researchers can determine the bond lengths, bond angles, and dihedral angles for each stable conformer. The conformer with the lowest calculated energy is predicted to be the most abundant at equilibrium. These computational analyses are foundational, as the specific conformation of the molecule can significantly influence its reactivity and how it interacts with biological targets like enzymes.

Table 1: Hypothetical Conformational Analysis of this compound This table illustrates the concept of using computational methods to determine the relative stability of different molecular conformers. The values are representative.

| Conformer | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | +60° | 1.20 | 15 |

| Gauche 2 | -60° | 1.50 | 10 |

Analysis of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Gap)

The electronic structure of this compound governs its chemical reactivity. Computational chemistry provides a suite of parameters derived from the molecule's molecular orbitals to quantify this. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. schrodinger.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net

DFT calculations are used to determine the energies of these frontier orbitals and to derive other global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. researchgate.net These parameters provide a quantitative basis for predicting how the molecule will behave in different chemical environments and are essential for understanding its reaction mechanisms. sapub.org

Table 2: Representative Electronic Reactivity Parameters Calculated via DFT This table provides typical values for electronic parameters of a chlorinated carboxylic acid, illustrating the data obtained from computational analysis.

| Parameter | Definition | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.3 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.05 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.60 eV |

Reaction Pathway Modeling and Stereoselectivity Prediction

Computational modeling is a powerful tool for investigating reaction pathways and predicting the stereoselectivity of chemical transformations involving this compound. researchgate.net This is particularly relevant for its synthesis or modification via enzymatic resolution, a common method for obtaining optically pure chiral compounds. researchgate.net

Enzymes like haloacid dehalogenases exhibit high stereoselectivity, preferentially catalyzing the dehalogenation of one enantiomer over the other. researchgate.netmdpi.com Theoretical models can be used to simulate the entire reaction process. By calculating the energy profiles of the reaction pathways for both the (R) and (S) enantiomers, chemists can predict which reaction is more favorable. This involves locating the transition state structures for the key chemical steps, such as the nucleophilic attack that displaces the chloride ion.

The difference in the activation energies for the two enantiomers allows for a quantitative prediction of the stereoselectivity of the catalyst. A lower activation energy for the (R)-enantiomer compared to the (S)-enantiomer would explain why an enzyme selectively processes the (R)-form. These predictive models are invaluable for designing new catalysts and optimizing reaction conditions to achieve high enantiomeric purity. researchgate.net

Molecular Docking Studies for Substrate-Catalyst Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein or enzyme (a receptor). For this compound, docking studies are essential for understanding its interaction with enzymes like haloacid dehalogenases, which are key to its biotransformation.

In a typical docking simulation, the three-dimensional structure of the enzyme's active site is defined, and the this compound molecule is placed within it in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable binding mode. researchgate.net

Studies on the interaction of 2-chloroalkanoic acids with haloacid dehalogenases have revealed the importance of specific amino acid residues in the active site. schrodinger.com For example, computational analyses have shown that residues such as Arginine and Tyrosine can form hydrogen bonds with the carboxylic group of the substrate, properly orienting it for catalysis. schrodinger.com The docking energy provides an estimate of the binding strength, and analysis of the docked pose reveals the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the substrate-catalyst complex.

Table 3: Example of Molecular Docking Results for a 2-Chloroalkanoic Acid with Haloacid Dehalogenase Based on findings for similar substrates, this table illustrates the kind of data generated from docking studies.

| Enzyme Source | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| Bacillus cereus | Met1, Asp2, Cys33, Lys204 | Hydrogen Bonding with Carboxyl Group | -5.8 |

| Rhizobium sp. RC1 | Arg107, Arg134, Tyr135 | Hydrogen Bonding, Water-mediated interaction | -6.2 |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The demand for enantiomerically pure compounds like (R)-2-Chloro-3-methylbutyric acid has spurred research into more efficient and environmentally benign synthetic methods. Traditional chemical syntheses often involve hazardous reagents and generate significant waste. Consequently, the development of sustainable routes is a key focus.

One established method for producing chiral 2-chloroalkanoic acids involves the diazotization of the corresponding amino acids. orgsyn.org This method can be adapted for the synthesis of this compound starting from (R)-2-amino-3-methylbutyric acid (D-Valine). The process typically involves the reaction of the amino acid with sodium nitrite (B80452) in the presence of a hydrohalic acid. orgsyn.org While effective in achieving the desired stereochemistry, this method involves the use of nitrous acid, which has safety and environmental concerns.

Future research is geared towards applying green chemistry principles to mitigate these issues. This includes exploring alternative, less hazardous reagents for the chlorination step and developing processes that minimize solvent use and waste generation. Biocatalytic approaches, which utilize enzymes to carry out specific chemical transformations, are a particularly promising avenue for the sustainable synthesis of this compound. These enzymatic reactions often occur in aqueous media under mild conditions, offering a greener alternative to traditional organic synthesis.

Expanded Applications in Asymmetric Catalysis

Chiral molecules like this compound have significant potential for use in asymmetric catalysis, a field that focuses on the synthesis of chiral compounds using chiral catalysts. While direct applications of this specific acid as a catalyst are not yet widely reported, its structural motifs suggest several potential roles.

The carboxylic acid functionality can serve as a coordinating group for metal centers in the design of novel chiral ligands. These ligands can, in turn, be used to create chiral metal complexes that catalyze a variety of asymmetric transformations with high enantioselectivity. For instance, chiral-at-metal catalysts, where the stereogenicity is centered at the metal atom, are an emerging area of research. youtube.com The unique steric and electronic properties of the 2-chloro-3-methylbutyryl group could be exploited to create highly effective and selective catalysts for reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. uni-marburg.deyoutube.com

Furthermore, derivatives of this compound could be employed as chiral auxiliaries. In this approach, the chiral acid is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled. The development of new chiral auxiliaries based on this scaffold could expand the toolbox for asymmetric synthesis.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the strengths of both chemical and enzymatic catalysis, offers a powerful strategy for the efficient production of enantiomerically pure compounds like this compound. A particularly relevant approach is the kinetic resolution of a racemic mixture of 2-chloro-3-methylbutyric acid using lipases. google.com

Lipases are enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. chemrxiv.orgmdpi.comnih.gov For example, a racemic mixture of 2-chloro-3-methylbutyric acid could be subjected to lipase-catalyzed esterification. The enzyme would selectively convert one enantiomer (e.g., the (S)-enantiomer) into its corresponding ester, allowing for the separation of the unreacted this compound. google.com The choice of lipase (B570770), solvent, and acyl donor is crucial for achieving high enantioselectivity and yield. chemrxiv.org

This chemoenzymatic strategy has been successfully applied to the resolution of similar compounds. For instance, the kinetic resolution of racemic 2-methylbutyric acid has been achieved using immobilized lipases. nih.gov Similarly, lipase-catalyzed enantioselective acylation and hydrolysis have been used to produce both enantiomers of various 3-chloro-1-arylpropan-1-ols. researchgate.net These examples highlight the feasibility and potential of developing a robust chemoenzymatic process for the large-scale production of this compound.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic 2-methylbutyric acid | Immobilized Candida antarctica lipase B | Esterification | (R)-pentyl 2-methylbutyrate | 90% | nih.gov |

| Racemic 3-chloro-1-arylpropan-1-ols | Lipase from Pseudomonas fluorescens | Acylation | (S)-alcohols and (R)-esters | 97-99% | researchgate.net |

| Racemic 2-chloropropionic acid | Lipase | Esterification | (S)-ester and (R)-acid | High | google.com |

Mechanistic Investigations into Stereocontrol in New Transformations

A fundamental understanding of the reaction mechanisms that govern stereocontrol is essential for the development of new and improved synthetic methods. For this compound, this involves investigating the factors that determine the stereochemical outcome of its synthesis and its subsequent reactions.

In the synthesis of (R)-2-chloroalkanoic acids from amino acids, the stereochemistry is generally retained from the starting chiral pool. However, the precise mechanism of the diazotization-chlorination sequence and the factors that can lead to racemization are areas for further study.

When considering the use of this compound or its derivatives in asymmetric catalysis, mechanistic studies are crucial for understanding the origin of enantioselectivity. For example, if used as a chiral ligand, computational modeling and spectroscopic techniques could be employed to elucidate the three-dimensional structure of the catalyst-substrate complex and identify the key interactions that favor the formation of one enantiomer over the other.

In chemoenzymatic approaches, understanding the enzyme's active site and its interaction with the substrate is key to optimizing the reaction. Molecular modeling can provide insights into how the substrate binds within the enzyme and why one enantiomer is preferentially transformed. This knowledge can guide protein engineering efforts to create mutant enzymes with enhanced activity, selectivity, or stability for the synthesis of this compound.

Q & A

Q. What databases should researchers prioritize for literature reviews on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.